molecular formula C13H17ClN4O3 B14169221 2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide CAS No. 519168-05-9

2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

Cat. No.: B14169221
CAS No.: 519168-05-9
M. Wt: 312.75 g/mol
InChI Key: BBQWAGNJMGFNNF-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro and nitro group, and an acetamide moiety linked to a cyclohexenyl ethyl chain.

Preparation Methods

The synthesis of 2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the chloro and nitro groups: Chlorination and nitration reactions are performed on the pyrazole ring to introduce the chloro and nitro substituents.

    Formation of the acetamide moiety: This involves the reaction of the substituted pyrazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride.

    Attachment of the cyclohexenyl ethyl chain: The final step involves the reaction of the acetamide intermediate with a cyclohexenyl ethyl halide under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, or thiols.

    Substitution: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes, particularly those involving pyrazole-containing molecules.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chloro-3-nitropyrazol-1-yl)-1-piperazin-1-ylethanone: This compound shares the pyrazole ring with chloro and nitro substituents but differs in the acetamide moiety and the attached chain.

    2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexyl)ethyl]acetamide: This compound is similar but lacks the double bond in the cyclohexenyl ring.

The uniqueness of this compound lies in its specific combination of substituents and structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

519168-05-9

Molecular Formula

C13H17ClN4O3

Molecular Weight

312.75 g/mol

IUPAC Name

2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide

InChI

InChI=1S/C13H17ClN4O3/c14-11-8-17(16-13(11)18(20)21)9-12(19)15-7-6-10-4-2-1-3-5-10/h4,8H,1-3,5-7,9H2,(H,15,19)

InChI Key

BBQWAGNJMGFNNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl

solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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